molecular formula C26H24FNO2 B14198733 Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- CAS No. 866932-45-8

Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-

Cat. No.: B14198733
CAS No.: 866932-45-8
M. Wt: 401.5 g/mol
InChI Key: MTPSWPPYOYEMTR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- is a complex organic compound that features a benzoic acid core substituted with a butyl group, a phenylethynyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield benzoic acid derivatives, while reduction of a nitro group can produce amines.

Scientific Research Applications

Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues, while the fluorine atom can form hydrogen bonds with polar groups. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the butyl group increases its hydrophobicity and potential for membrane interactions.

Properties

CAS No.

866932-45-8

Molecular Formula

C26H24FNO2

Molecular Weight

401.5 g/mol

IUPAC Name

5-[butyl-[[4-(2-phenylethynyl)phenyl]methyl]amino]-2-fluorobenzoic acid

InChI

InChI=1S/C26H24FNO2/c1-2-3-17-28(23-15-16-25(27)24(18-23)26(29)30)19-22-13-11-21(12-14-22)10-9-20-7-5-4-6-8-20/h4-8,11-16,18H,2-3,17,19H2,1H3,(H,29,30)

InChI Key

MTPSWPPYOYEMTR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC(=C(C=C3)F)C(=O)O

Origin of Product

United States

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